Cas no 71478-66-5 (4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone)

The compound 1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrazone is a heterocyclic derivative featuring a pyrazolo[3,4-d]pyrimidinone core functionalized with a cyclopentyl group and a hydrazone moiety. This structure imparts potential reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The hydrazone group offers versatility for further derivatization, while the cyclopentyl substitution may enhance lipophilicity and metabolic stability. Such compounds are often explored for their biological activity, particularly in kinase inhibition or nucleoside analog applications. Its well-defined scaffold supports structure-activity relationship studies in drug discovery.
4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone structure
71478-66-5 structure
商品名:4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone
CAS番号:71478-66-5
MF:C10H14N6
メガワット:218.25836
CID:1752364
PubChem ID:12508133

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone 化学的及び物理的性質

名前と識別子

    • 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone
    • 1-cyclopentyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
    • 71478-66-5
    • EN300-684949
    • インチ: InChI=1S/C10H14N6/c11-15-9-8-5-14-16(7-3-1-2-4-7)10(8)13-6-12-9/h5-7H,1-4,11H2,(H,12,13,15)
    • InChIKey: NQUGDIBQNNGADU-UHFFFAOYSA-N
    • ほほえんだ: C1CCC(C1)N2C3=NC=NC(=C3C=N2)NN

計算された属性

  • せいみつぶんしりょう: 218.12822
  • どういたいしつりょう: 218.12799447g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 81.6Ų

じっけんとくせい

  • PSA: 80.59

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-684949-5.0g
1-cyclopentyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
71478-66-5
5.0g
$3313.0 2023-03-10
Enamine
EN300-684949-0.1g
1-cyclopentyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
71478-66-5
0.1g
$1005.0 2023-03-10
Enamine
EN300-684949-0.05g
1-cyclopentyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
71478-66-5
0.05g
$959.0 2023-03-10
Enamine
EN300-684949-1.0g
1-cyclopentyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
71478-66-5
1g
$0.0 2023-06-07
Enamine
EN300-684949-0.25g
1-cyclopentyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
71478-66-5
0.25g
$1051.0 2023-03-10
Enamine
EN300-684949-2.5g
1-cyclopentyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
71478-66-5
2.5g
$2240.0 2023-03-10
Enamine
EN300-684949-10.0g
1-cyclopentyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
71478-66-5
10.0g
$4914.0 2023-03-10
Enamine
EN300-684949-0.5g
1-cyclopentyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
71478-66-5
0.5g
$1097.0 2023-03-10

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone 関連文献

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazoneに関する追加情報

Introduction to 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone (CAS No. 71478-66-5) and Its Emerging Applications in Chemical Biology

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone, identified by its CAS number 71478-66-5, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential pharmacological applications. This compound belongs to the pyrazolopyrimidine class of scaffolds, which are well-known for their broad spectrum of biological activities. The presence of a cyclopentyl group and a hydrazone moiety in its structure imparts distinct chemical and biological characteristics, making it a promising candidate for further investigation.

The hydrazone functional group in this molecule is particularly noteworthy, as it has been extensively studied for its ability to interact with biological targets in a variety of ways. Hydrazone derivatives are known to exhibit inhibitory effects on several enzymes and receptors, which has led to their exploration in the development of drugs targeting inflammatory diseases, cancer, and infectious disorders. The 1-cyclopentyl substituent further enhances the compound's complexity and potential for selective binding to biological targets, making it an intriguing subject for medicinal chemistry research.

In recent years, there has been a surge in interest regarding the development of novel heterocyclic compounds with potential therapeutic applications. The pyrazolopyrimidine scaffold, in particular, has been extensively investigated for its role in drug discovery. Studies have shown that compounds derived from this scaffold can modulate various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation. The 1-cyclopentyl-1,5-dihydro- moiety in 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone contributes to its stability and bioavailability, which are critical factors in drug design.

One of the most compelling aspects of this compound is its potential as an anti-inflammatory agent. Inflammatory processes are central to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The ability of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone to modulate inflammatory pathways has been demonstrated in preclinical studies. These studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation.

Furthermore, the compound has shown promise as an anti-cancer agent. Cancer is one of the leading causes of mortality worldwide, and the development of new chemotherapeutic agents is crucial for improving patient outcomes. Preclinical studies have indicated that 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell survival and proliferation. Specifically, it has been observed to target the PI3K/Akt pathway, which is frequently dysregulated in cancer cells.

The structural features of this compound also make it an attractive candidate for further optimization as a drug candidate. The hydrazone group provides a site for hydrogen bonding interactions with biological targets, while the cyclopentyl substituent enhances solubility and metabolic stability. These properties are essential for ensuring that the compound reaches its target site effectively and remains active long enough to exert its therapeutic effect.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone with high accuracy. These computational methods have been used to identify potential lead compounds that can be further optimized through structure-based drug design approaches. By leveraging these tools, researchers can accelerate the discovery process and bring new therapies to market more quickly.

The synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the condensation of cyclopentanone with appropriate hydrazine derivatives, followed by cyclization reactions to form the pyrazolopyrimidine core。 The introduction of the hydrazone group is achieved through reactions with aldehydes or ketones under controlled conditions。 Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, which is essential for preclinical and clinical studies。

The pharmacokinetic properties of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-l,5-dihydro-,hydrazone are also an important consideration in drug development。 Studies have shown that this compound exhibits good oral bioavailability, which means that it can be administered orally and still reach effective concentrations at its target site。 Additionally, it demonstrates moderate metabolic stability, which allows it to persist long enough in circulation to exert its therapeutic effects。 These pharmacokinetic properties make it a promising candidate for further development as a drug candidate。

In conclusion, 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-l,5-dihydro-,hydrazone (CAS No. 71478-66-5) is a structurally interesting compound with significant potential as a therapeutic agent。 Its ability to modulate inflammatory and cancer-related pathways makes it an attractive candidate for further investigation。 With continued research and development, this compound could one day contribute to the treatment of various diseases, improving patient outcomes worldwide。

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量